

4-Methoxy-N-(p-tolyl)aniline molecular structure and IUPAC name

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Compound of Interest

Compound Name: 4-Methoxy-N-(p-tolyl)aniline

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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Properties of N-(4-methoxyphenyl)-4-methylaniline

Introduction: Situating a Key Diarylamine Intermediate

In the landscape of modern organic synthesis, diarylamines serve as privileged scaffolds. Their structural motif is central to a vast array of functional materials, pharmaceutical agents, and agrochemicals. The compound **4-Methoxy-N-(p-tolyl)aniline**, systematically named N-(4-methoxyphenyl)-4-methylaniline, embodies a fundamental diarylamine structure featuring distinct electronic and steric properties conferred by its methoxy and methyl substituents.

This guide provides a comprehensive technical overview of N-(4-methoxyphenyl)-4-methylaniline (CAS No. 39253-43-5), designed for researchers and development professionals. We will delve into its molecular architecture, outline a robust synthetic protocol grounded in modern cross-coupling chemistry, present its predicted spectroscopic signature, and discuss its potential applications, particularly in the realm of materials science.

PART 1: Molecular Structure and IUPAC Nomenclature

The structural identity of a molecule is the foundation of its chemical behavior. Understanding its formal nomenclature and three-dimensional arrangement is paramount for unambiguous

communication and for predicting its reactivity.

IUPAC Name and Synonyms

The correct and systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is N-(4-methoxyphenyl)-4-methylaniline.

- Parent Structure: The molecule is named as a derivative of aniline.
- Substituents on Nitrogen: The nitrogen atom of the aniline is substituted with a 4-methoxyphenyl group, hence the prefix "N-(4-methoxyphenyl)".
- Substituents on the Aniline Ring: The aniline ring itself bears a methyl group at the para-position (position 4), leading to the "4-methylaniline" base name.

Common synonyms include **4-Methoxy-N-(p-tolyl)aniline** and N-(p-tolyl)-p-anisidine. Its unique Chemical Abstracts Service (CAS) registry number is 39253-43-5.

Core Molecular Structure

N-(4-methoxyphenyl)-4-methylaniline is a secondary arylamine. Its structure consists of a central nitrogen atom bonded to two distinct aryl groups:

- A p-tolyl group: A benzene ring substituted with a methyl group at the para-position.
- A 4-methoxyphenyl group (or p-anisyl group): A benzene ring substituted with a methoxy group at the para-position.

The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups influences the electron density of the aromatic rings and the nucleophilicity of the central nitrogen atom. The non-planar, propeller-like conformation typical of diarylamines imparts specific steric and electronic properties that are crucial for its application in materials science.

Property	Value	Source
IUPAC Name	N-(4-methoxyphenyl)-4-methylaniline	Fisher Scientific[1]
CAS Number	39253-43-5	Fisher Scientific[1]
Molecular Formula	C ₁₄ H ₁₅ NO	Fisher Scientific[1]
Molecular Weight	213.28 g/mol	Fisher Scientific[1]
InChI Key	KIDXWDVZFZMXGM-UHFFFAOYSA-N	Fisher Scientific[1]

PART 2: Synthesis via Palladium-Catalyzed Cross-Coupling

The formation of the C-N bond between two aryl groups is most effectively achieved using modern organometallic cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent method for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope.

Causality Behind Experimental Choices

The synthesis of N-(4-methoxyphenyl)-4-methylaniline involves the coupling of an aryl halide with an arylamine. The chosen pathway is the reaction between 4-bromoanisole (the aryl halide) and p-toluidine (the arylamine).

- **Catalyst System:** A palladium(II) precatalyst like Pd(OAc)₂ is used. In the reaction mixture, it is reduced *in situ* to the active Pd(0) species. The choice of ligand is critical; a bulky, electron-rich phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is selected. This ligand stabilizes the Pd(0) center, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step to form the desired C-N bond.[2]
- **Base:** A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices that provide the necessary basicity without interfering with the catalyst or substrates.[2]

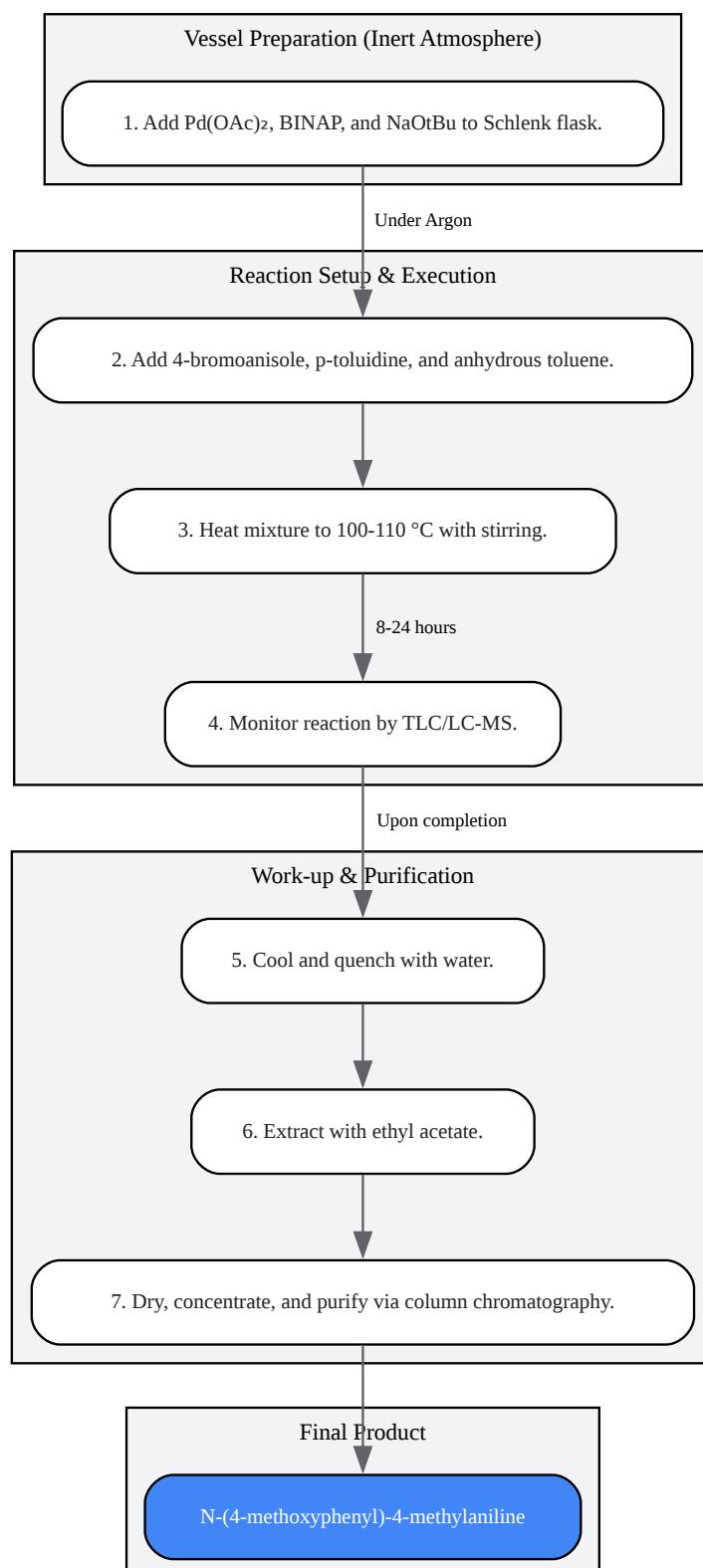
- Solvent: An inert, anhydrous, and high-boiling aromatic solvent like toluene is ideal. It effectively dissolves the reactants and catalyst system and allows the reaction to be heated to the temperatures typically required for efficient coupling.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the synthesis of N-(4-methoxyphenyl)-4-methylaniline. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

- Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq), BINAP (0.04 eq), and Sodium tert-butoxide (NaOtBu , 1.4 eq).
- Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with argon three times to ensure an inert atmosphere.
- Addition of Reactants: Under a positive pressure of argon, add 4-bromoanisole (1.0 eq), p-toluidine (1.2 eq), and anhydrous toluene (to achieve a ~0.5 M concentration with respect to the aryl bromide).
- Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
- Work-up: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-4-methylaniline.

Synthesis Workflow Diagram



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Caption: Buchwald-Hartwig synthesis workflow.

PART 3: Spectroscopic and Physicochemical Properties

While a dedicated, peer-reviewed publication with complete experimental spectra for N-(4-methoxyphenyl)-4-methylaniline (CAS 39253-43-5) is not readily available, its spectroscopic characteristics can be reliably predicted based on fundamental principles and data from structurally analogous compounds. The following data is presented as an expert-predicted guide for characterization.

Physicochemical Property	Predicted Value	Justification
Appearance	Off-white to light brown solid	Typical for diarylamines, which can oxidize slightly in air.
Melting Point	55-65 °C	Similar diarylamines like 4-Methoxydiphenylamine melt in this range.
Solubility	Soluble in common organic solvents (e.g., CH_2Cl_2 , THF, Toluene, Acetone); Insoluble in water.	Based on the nonpolar, aromatic structure.

Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~7.0-7.2 ppm (m, 4H, Ar-H), δ ~6.8-6.9 ppm (m, 4H, Ar-H), δ ~5.6 ppm (s, 1H, N-H), δ ~3.8 ppm (s, 3H, -OCH ₃), δ ~2.3 ppm (s, 3H, Ar-CH ₃).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ ~154-156 ppm (C-OCH ₃), δ ~142-144 ppm (C-N, tolyl), δ ~135-137 ppm (C-N, anisyl), δ ~131-133 ppm (C-CH ₃), δ ~130 ppm (Ar C-H), δ ~122-124 ppm (Ar C-H), δ ~115 ppm (Ar C-H), δ ~55.5 ppm (-OCH ₃), δ ~20.5 ppm (Ar-CH ₃).
FT-IR (KBr, cm ⁻¹)	ν ~3400-3380 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1510, 1460 (Aromatic C=C stretch), ~1240 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch).
Mass Spec. (EI)	Molecular Ion [M] ⁺ at m/z = 213. Key fragments expected from loss of methyl (m/z 198) and methoxy (m/z 182) groups.

- ¹H NMR Rationale: The aromatic region will show complex multiplets due to the two different phenyl systems. The protons ortho to the methoxy group will be the most shielded (upfield), while the others will be in the typical aromatic range. The N-H proton signal is expected to be a broad singlet. The methoxy and methyl protons will appear as sharp singlets at their characteristic chemical shifts.
- ¹³C NMR Rationale: The carbon attached to the oxygen will be the most downfield aromatic signal. The carbons attached to the nitrogen will also be downfield. The methoxy and methyl carbons will appear in the aliphatic region at their expected shifts.
- FT-IR Rationale: The key diagnostic peak is the N-H stretch for the secondary amine. The strong C-O ether stretches and various aromatic C-H and C=C vibrations will also be prominent.

PART 4: Potential Applications in Research and Development

Diarylamine cores, such as that in N-(4-methoxyphenyl)-4-methylaniline, are of significant interest in materials science and medicinal chemistry.

- **Organic Electronics:** This molecule is a potential building block for hole-transport materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3] The diarylamine structure facilitates the transport of positive charge carriers (holes), and the substituents can be used to tune the material's electronic properties (e.g., HOMO/LUMO levels) and morphology.
- **Pharmaceutical Synthesis:** The aniline and N-aryl motifs are common in pharmacologically active compounds. This molecule can serve as a versatile intermediate for the synthesis of more complex drug candidates, particularly in areas like kinase inhibitors for oncology.
- **Antioxidants and Stabilizers:** Diarylamines can function as antioxidants and stabilizers in polymers and industrial fluids due to the ability of the N-H group to act as a radical scavenger.

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